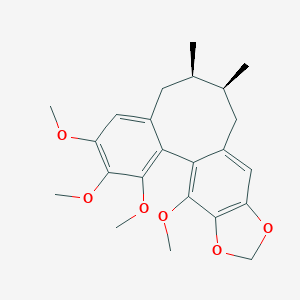
Tris(hydroxyethyl)aminomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(Hydroxyethyl)Aminomethane, also known as Tromethamine, is an organic compound with the molecular formula C4H11NO3. It is widely used in biochemistry and molecular biology as a buffering agent. The compound is known for its ability to maintain a stable pH in solutions, making it essential in various laboratory and industrial applications .
Aplicaciones Científicas De Investigación
Tris(Hydroxyethyl)Aminomethane is extensively used in various fields:
Biochemistry and Molecular Biology: As a buffering agent in TAE and TBE buffers for nucleic acid solutions
Pharmaceuticals: Used as a buffer in drug formulations and as an alternative to sodium bicarbonate in treating metabolic acidosis.
Chemical Analysis: Serves as a primary standard for standardizing acid solutions.
Cell Biology: Enhances cell membrane permeability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(Hydroxyethyl)Aminomethane is typically synthesized through a two-step process:
Condensation Reaction: Nitromethane reacts with formaldehyde under alkaline conditions to form Tris(Hydroxyethyl)Nitromethane.
Reduction: The nitro group in Tris(Hydroxyethyl)Nitromethane is reduced to an amino group using hydrogenation, resulting in this compound
Industrial Production Methods
In industrial settings, the synthesis involves the use of paraformaldehyde and nitromethane in an alcohol medium, followed by hydrogenation and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Tris(Hydroxyethyl)Aminomethane undergoes several types of chemical reactions:
Condensation Reactions: It reacts with aldehydes due to the presence of a primary amine group.
Complexation: It can form complexes with metal ions in solution.
Common Reagents and Conditions
Aldehydes: Used in condensation reactions.
Hydrogen: Used in the reduction of nitro groups to amino groups.
Alkaline Conditions: Necessary for the initial condensation reaction.
Major Products
Tris(Hydroxyethyl)Nitromethane: Intermediate product in the synthesis.
This compound: Final product after reduction
Mecanismo De Acción
Tris(Hydroxyethyl)Aminomethane acts as a buffer by maintaining the pH of solutions within a specific range. It interacts with hydrogen ions to stabilize the pH, which is crucial for various biochemical reactions. The compound also interacts with enzyme systems and can affect ion distribution across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(Hydroxymethyl)Aminomethane Hydrochloride
- Tris(Hydroxymethyl)Aminomethane Acetate
- Trometamol
Uniqueness
Tris(Hydroxyethyl)Aminomethane is unique due to its high buffering capacity and stability across a wide range of temperatures and pH levels. Its ability to form complexes with metal ions and its use in both biochemical and industrial applications further distinguish it from similar compounds .
Propiedades
Número CAS |
125361-02-6 |
|---|---|
Fórmula molecular |
C7H17NO3 |
Peso molecular |
163.21 g/mol |
Nombre IUPAC |
3-amino-3-(2-hydroxyethyl)pentane-1,5-diol |
InChI |
InChI=1S/C7H17NO3/c8-7(1-4-9,2-5-10)3-6-11/h9-11H,1-6,8H2 |
Clave InChI |
GKODZWOPPOTFGA-UHFFFAOYSA-N |
SMILES |
C(CO)C(CCO)(CCO)N |
SMILES canónico |
C(CO)C(CCO)(CCO)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



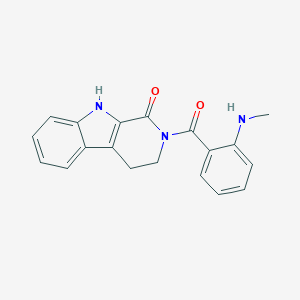
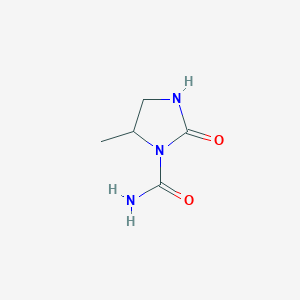
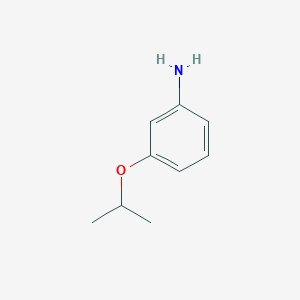
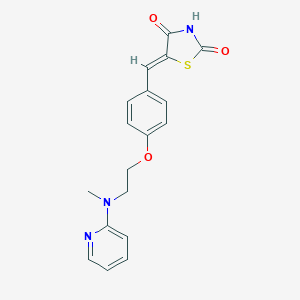
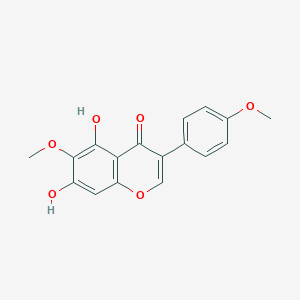
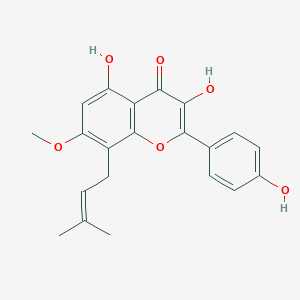
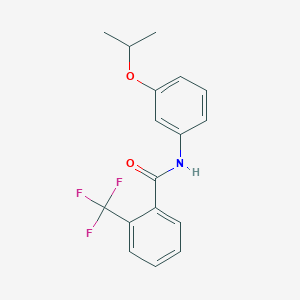
![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)
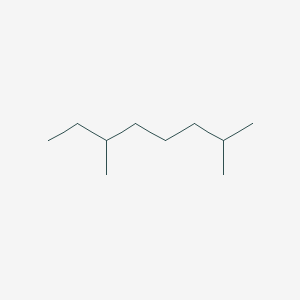

![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)


